molecular formula C14H22ClNO B4044109 N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-butanamine

N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-butanamine

Cat. No.: B4044109
M. Wt: 255.78 g/mol
InChI Key: QYJNVIZLAAXPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-butanamine is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.1389920 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Excretion Studies of Related Compounds

One study presented a method based on gas chromatography-mass spectrometry (GC-MS) for identifying N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and its metabolite in biological specimens, highlighting the excretion profiles of these substances in urine, saliva, and sweat after administration. This research could provide a foundation for understanding the metabolism and excretion patterns of similar compounds like N-[2-(4-chloro-3-ethylphenoxy)ethyl]-2-butanamine (Kintz, 1997).

Synthetic Methodologies for Related Structures

Another study explored the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation, using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This research could be relevant for synthesizing derivatives of this compound or exploring its potential applications in medicinal chemistry or material science (Zhu, Lan, & Kwon, 2003).

Neuroprotective Effects of Similar Compounds

A study evaluated the neuroprotective effects of new Ca(2+) channel blockers in models of cerebral ischemia, suggesting potential therapeutic applications for compounds with similar pharmacological profiles. Such research indicates the broader relevance of studying the effects of this compound on neuronal pathways and its potential in developing treatments for neurodegenerative diseases (Hicks, Ward, & O'Neill, 2000).

Analytical Profiles and Biological Matrix Determination

Research into the analytical profiles of arylcyclohexylamines, including methods for their determination in biological matrices, underscores the importance of analytical techniques in the study of chemical compounds for both therapeutic use and forensic investigations. This area of research is crucial for compounds like this compound, for which precise detection and quantification are necessary for both research and regulatory purposes (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Properties

IUPAC Name

N-[2-(4-chloro-3-ethylphenoxy)ethyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-4-11(3)16-8-9-17-13-6-7-14(15)12(5-2)10-13/h6-7,10-11,16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJNVIZLAAXPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCNC(C)CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.